Product packaging for Adrenoyl-ethanolamine(Cat. No.:CAS No. 150314-35-5)

Adrenoyl-ethanolamine

Cat. No.: B110064
CAS No.: 150314-35-5
M. Wt: 375.6 g/mol
InChI Key: FMVHVRYFQIXOAF-DOFZRALJSA-N
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Description

Classification within the N-Acylethanolamine (NAE) Family

Adrenoyl-ethanolamine is classified as an N-acylethanolamine (NAE). hmdb.canih.gov NAEs are a class of lipid molecules characterized by an acyl group linked to the nitrogen atom of an ethanolamine (B43304) moiety. hmdb.ca These compounds are derivatives of fatty acids where the carboxylic group is bound to the amino group of ethanolamine via an amide linkage. nih.gov

NAEs are naturally present in the membranes of both animal and plant cells as components of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE). hmdb.ca The release of NAEs from NAPE is facilitated by phospholipase D-type hydrolases in response to various stimuli. hmdb.ca The transient release and accumulation of NAEs are associated with a range of biological activities, including neurotransmission and immunomodulation. hmdb.ca

Endogenous Nature and Biological Significance of this compound

This compound is an endogenous compound, meaning it is produced within the body. wikipedia.org It is structurally similar to anandamide (B1667382) (AEA), a well-known endogenous ligand for the cannabinoid receptor 1 (CB1), with the key difference being the presence of docosatetraenoic acid instead of arachidonic acid. wikipedia.org

Research has highlighted the biological importance of this compound in various physiological and pathological contexts. For instance, studies have shown that abnormal fatty acid metabolism related to this compound is observed in patients with ischemic stroke. nih.gov In such cases, an increase in this compound levels may represent a self-protective mechanism during cerebral damage. nih.gov In fact, along with uric acid and sphinganine, this compound has been identified as a potential biomarker for ischemic stroke. nih.govplos.org

Furthermore, this compound, derived from the precursor adrenoyl (AdA), has been implicated in the process of ferroptosis, a form of regulated cell death. nih.gov Lipoxygenases can oxidize AdA-containing phosphatidylethanolamines (PE) into signals that trigger ferroptosis. nih.govmdpi.com

Context of this compound in Endocannabinoid and Lipid Mediator Research

The endocannabinoid system (ECS) is a complex cell-signaling system that includes endocannabinoids, cannabinoid receptors, and the enzymes that synthesize and degrade them. nih.gov While anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are the most studied endocannabinoids, other related lipids like this compound also interact with this system. nih.gov this compound has been demonstrated to bind to the CB1 receptor with potency and efficacy similar to that of AEA. wikipedia.org

The synthesis of NAEs like this compound is an integral part of the ECS. wikipedia.org These lipid mediators are involved in a wide array of physiological processes. mdpi.com For example, NAEs have been shown to possess neurotrophic and neuroprotective properties in various models of neurodegenerative and cerebrovascular disorders. nih.gov Their synthesis is upregulated in response to events like ischemia. nih.gov

Research into lipid mediators has also revealed the role of this compound and its precursor, adrenoyl, in cellular processes beyond the ECS. For instance, the oxidation of arachidonoyl and adrenoyl can generate signals that elicit an antitumor response. frontiersin.org These molecules are also involved in the intricate pathways of lipid metabolism that can influence cell life and death, such as ferroptosis. frontiersin.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H41NO2 B110064 Adrenoyl-ethanolamine CAS No. 150314-35-5

Properties

IUPAC Name

(7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVHVRYFQIXOAF-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028460
Record name 7,10,13,16-Docosatetraenylethanolamide
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URL https://comptox.epa.gov/dashboard/DTXSID501028460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adrenoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

150314-35-5
Record name N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150314-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,10,13,16-Docosatetraenylethanolamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,10,13,16-Docosatetraenylethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adrenoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Adrenoyl Ethanolamine

Precursor Lipid Dynamics: N-Acylphosphatidylethanolamine (NAPE)

The immediate precursor for the entire family of N-acylethanolamines (NAEs), including Adrenoyl-ethanolamine, is N-acylphosphatidylethanolamine (NAPE). nih.govnih.gov NAPE is a unique phospholipid found in cell membranes, formed by the addition of a third fatty acid chain to the primary amine of a phosphatidylethanolamine (B1630911) (PE) molecule. nih.govresearchgate.net While often regarded simply as an intermediate, NAPE itself is considered a bioactive molecule that can be synthesized in response to cellular stress or tissue damage. nih.gov

The formation of NAPE occurs through the transfer of an acyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE). nih.govresearchgate.net The specific N-acyl chain incorporated into the NAPE molecule determines which NAE will ultimately be produced. For the synthesis of this compound, the precursor must be N-adrenoyl-phosphatidylethanolamine, which contains an amide-linked adrenoyl group.

Enzymatic Synthesis Mechanisms

The synthesis of this compound from its phospholipid precursors is a sophisticated process governed by a cascade of specific enzymes. This pathway ensures that adrenic acid is correctly mobilized and incorporated, first into the NAPE intermediate and then released as the final this compound molecule.

Role of N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD)

The final and pivotal step in the biosynthesis of NAEs is the hydrolysis of NAPE. wikipedia.orgnih.gov This reaction is catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a metalloenzyme containing a binuclear zinc center. wikipedia.orgwikipedia.org NAPE-PLD acts by cleaving the glycerophosphate-ethanolamine bond of NAPE, which releases the N-acylethanolamine molecule and leaves behind phosphatidic acid. uniprot.org This enzyme is considered a primary route for the production of various NAEs. uniprot.orgresearchgate.net While NAPE-PLD can hydrolyze different NAPE species, the generation of specific NAEs like this compound is dependent on the availability of the corresponding N-adrenoyl-phosphatidylethanolamine precursor. researchgate.net

Contribution of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)

The incorporation of the specific adrenoyl group into the NAPE precursor is a critical step that relies on Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). nih.govmednexus.org ACSL4 is an enzyme that activates long-chain polyunsaturated fatty acids by converting them into their corresponding acyl-CoA esters. nih.gov This enzyme shows a distinct preference for substrates like arachidonic acid and adrenic acid (AdA). nih.govnih.gov By catalyzing the formation of adrenoyl-CoA, ACSL4 prepares adrenic acid for its subsequent transfer into phospholipids (B1166683), a crucial prerequisite for the synthesis of N-adrenoyl-phosphatidylethanolamine and, consequently, this compound. researchgate.netsemanticscholar.org

Involvement of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

Following the activation of adrenic acid into adrenoyl-CoA by ACSL4, Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) is involved in the next step. nih.gov LPCAT3 is an enzyme that facilitates the incorporation of these activated polyunsaturated fatty acyl-CoAs into lysophospholipids, such as lysophosphatidylethanolamine (LPE). nih.govresearchgate.net This process, known as acylation, results in the formation of phosphatidylethanolamine molecules containing an adrenoyl group at the sn-2 position. nih.govnih.gov This specific PE species, PE-AdA, is a key substrate for the subsequent N-acylation reaction that forms the N-adrenoyl-phosphatidylethanolamine (NAPE) precursor required for this compound synthesis. The coordinated action of ACSL4 and LPCAT3 is therefore essential for channeling adrenic acid into the specific phospholipid pools that lead to the production of this compound. semanticscholar.orgnih.gov

Pathways of Phosphatidylethanolamine (PE) Synthesis Relevant to this compound Precursors

The availability of phosphatidylethanolamine (PE), the foundational phospholipid for NAPE synthesis, is crucial. In mammalian cells, PE is primarily synthesized through two main pathways: the decarboxylation of phosphatidylserine (B164497) in the mitochondria and the CDP-ethanolamine pathway in the endoplasmic reticulum. frontiersin.orgnih.gov The CDP-ethanolamine pathway is a de novo route for PE synthesis. cdnsciencepub.com

The CDP-ethanolamine pathway, also known as the Kennedy pathway, synthesizes PE in three enzymatic steps. frontiersin.orgnih.gov

Ethanolamine (B43304) Kinase (EK) : The pathway begins with the phosphorylation of ethanolamine to produce phosphoethanolamine. nih.govresearchgate.net

CTP:phosphoethanolamine cytidylyltransferase (Pcyt2 or ET) : This enzyme catalyzes the rate-limiting step in the pathway. mdpi.comsdbonline.orgoup.com It converts phosphoethanolamine and CTP into CDP-ethanolamine. researchgate.netmdpi.com

Ethanolamine Phosphotransferases : In the final step, the phosphoethanolamine moiety from CDP-ethanolamine is transferred to a diacylglycerol (DAG) backbone to form PE. nih.govuniprot.org This reaction is catalyzed by specific phosphotransferases. uniprot.org

Two primary enzymes are responsible for this final transfer:

Choline/Ethanolamine Phosphotransferase 1 (CEPT1) : This enzyme, located in the endoplasmic reticulum, can synthesize both phosphatidylcholine (PC) and PE from their respective CDP-activated precursors. uniprot.orggenecards.orgnih.govnih.gov It demonstrates dual specificity. nih.gov

Ethanolamine Phosphotransferase 1 (EPT1), also known as Selenoprotein I (SELENOI) : This enzyme is found in the Golgi apparatus and specifically uses CDP-ethanolamine to produce PE. nih.govnih.govnih.govalliancegenome.orggenecards.org EPT1/SELENOI is critical for the synthesis of PE species containing polyunsaturated fatty acids and for the production of ether-linked plasmalogen PEs. nih.govnih.govsemanticscholar.org

The proper functioning of these enzymes ensures a steady supply of diverse PE molecular species, which can then serve as substrates for the synthesis of N-adrenoyl-phosphatidylethanolamine and ultimately this compound.

Phosphatidylserine Decarboxylation Pathway

The primary route for the synthesis of the phosphatidylethanolamine (PE) that serves as a precursor to this compound is the phosphatidylserine (PS) decarboxylation pathway. This metabolic process is localized within the mitochondria. frontiersin.orgnih.gov

The pathway begins with the synthesis of PS in the endoplasmic reticulum (ER) and the mitochondria-associated membrane (MAM). nih.gov This newly synthesized PS is then transported to the inner mitochondrial membrane. nih.govuniprot.org Here, the enzyme phosphatidylserine decarboxylase (PSD) catalyzes the removal of a carboxyl group from the serine head of PS, converting it directly into PE. frontiersin.orguniprot.org

A key characteristic of the PS decarboxylation pathway is its preference for generating PE species that contain polyunsaturated fatty acids (PUFAs) at the sn-2 position. uniprot.orgnih.gov This is particularly relevant for the formation of this compound, as it requires the incorporation of adrenic acid (a 22-carbon PUFA) into the PE molecule. The resulting PE, specifically PE(18:0/22:4), contains a stearic acid at the C-1 position and an adrenic acid at the C-2 position, which can then be hydrolyzed to yield this compound. nih.gov

Regulation of this compound Biosynthesis

The production of this compound is tightly controlled through various regulatory mechanisms that influence the key enzymes involved in its synthesis and respond to cellular conditions.

Transcriptional and Post-Translational Regulation of Key Enzymes

The synthesis of this compound is governed by the activity of several key enzymes, which are subject to both transcriptional and post-translational control.

Phosphatidylserine Decarboxylase (PSD):

Transcriptional Regulation: The gene encoding the primary mitochondrial PSD (PSD1 in yeast) is transcriptionally regulated by the availability of precursors like inositol (B14025). nih.govasm.org In bacteria, the expression of the psd gene is controlled by at least two distinct promoters that are activated by different envelope stress responses, including the sigma E (σE) and CpxAR pathways, ensuring membrane homeostasis is maintained under stress. frontiersin.orgnih.gov

Post-Translational Regulation: The PSD enzyme is initially synthesized as an inactive proenzyme. uniprot.orgnih.gov Its activation involves a crucial post-translational modification, an autocatalytic self-maturation process where the proenzyme is cleaved to form two subunits (alpha and beta). uniprot.orgnih.gov This cleavage is essential for forming the active enzyme. nih.gov The processing can be regulated by the presence of anionic phospholipids, with PS itself acting as an activator. nih.gov

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3): These enzymes are critical for incorporating adrenic acid into lysophospholipids to form the specific PE precursor of this compound. mdpi.comresearchgate.net

Transcriptional Regulation: The expression of ACSL4 and LPCAT3 is complex and controlled by multiple transcription factors, including sterol regulatory element-binding transcription factor 1 (SREBF1), Yes-associated protein (YAP), and zinc-finger E-box-binding (ZEB). mdpi.comnih.gov Their transcription can also be influenced by non-coding RNAs. mdpi.com

Post-Translational Modifications: The activity of these enzymes is further modulated by post-translational modifications such as phosphorylation, acetylation, and ubiquitination, which can alter their stability and catalytic function. mdpi.comcreative-proteomics.com For example, substrate availability, such as arachidonic acid, can induce the downregulation of ACSL4 protein expression. nih.gov

Table 1: Regulation of Key Enzymes in this compound Biosynthesis

Enzyme Regulatory Mechanism Effect on Enzyme
Phosphatidylserine Decarboxylase (PSD) Transcriptional control by inositol and stress signals (σE, CpxRA) Modulates gene expression levels frontiersin.orgnih.govnih.gov
Post-translational autocatalytic cleavage Activation of the proenzyme uniprot.orgnih.gov
ACSL4 / LPCAT3 Transcriptional control by factors like SREBF1, YAP, ZEB Modulates gene expression levels mdpi.comnih.gov

Modulation by Cellular Stress and Ischemia

The biosynthesis of N-acylethanolamines (NAEs), including this compound, is significantly upregulated in response to cellular stress, particularly cerebral ischemia. nih.govcreative-proteomics.com This increase is considered a self-protective mechanism of the brain to counteract damage caused by the interruption of blood supply. nih.gov

Ischemia and Reperfusion: Ischemia-reperfusion (I/R) injury triggers metabolic distress, oxidative stress, and neuroinflammation. creative-proteomics.com In response, the synthesis of NAEs is enhanced. nih.gov Studies in animal models have shown a dramatic, up to 30-fold, increase in serum NAE concentrations following a stroke. nih.gov

Ferroptosis: Cellular stress is also linked to a form of iron-dependent programmed cell death called ferroptosis, which is characterized by the peroxidation of lipids. plos.org Phosphatidylethanolamines containing polyunsaturated fatty acids, such as arachidonoyl and adrenoyl groups, are key substrates for this peroxidation. asm.orgresearchgate.net The regulation of enzymes like ACSL4, which is crucial for incorporating these fatty acids into PE, is a critical factor in determining a cell's sensitivity to ferroptosis. nih.gov

Table 2: Research Findings on this compound and Cellular Stress

Condition Observation Implication Reference
Ischemic Stroke Significantly increased levels of Adrenoyl-ethanolamide in serum. Potential biomarker and part of a self-protective mechanism against cerebral damage. nih.gov
Ischemia Upregulation of N-acylethanolamine (NAE) synthesis. NAEs have neurotrophic/neuroprotective activities. nih.govcreative-proteomics.com

| Ferroptosis | Peroxidation of arachidonoyl and adrenoyl-containing phosphatidylethanolamines. | this compound precursors are involved in this cell death pathway. | asm.orgresearchgate.net |

Impact of Dietary Factors on this compound Levels

The availability of precursors for the synthesis of this compound is influenced by dietary intake, specifically the consumption of certain fatty acids. The adrenoyl moiety (adrenic acid) and the stearoyl moiety (stearic acid) that constitute the PE(18:0/22:4) precursor are derived from dietary sources. nih.gov

Adrenic Acid: This 22-carbon polyunsaturated fatty acid is primarily derived from animal fats. nih.gov

Stearic Acid: This saturated fatty acid is found in animal fats, as well as in plant-based sources like cocoa butter and sesame oil. nih.gov

Therefore, the composition of dietary fats can directly impact the cellular pool of fatty acids available for incorporation into phospholipids. A diet rich in these specific fatty acids can influence the levels of PE(18:0/22:4) and, consequently, the potential for the biosynthesis of this compound. Furthermore, nutritional states, such as excess caloric intake, can stimulate lipogenesis, the metabolic process that converts glucose into fatty acids, which can also contribute to the precursor pool. genecards.org

Catabolism and Inactivation of Adrenoyl Ethanolamine

Enzymatic Degradation Pathways

The breakdown of adrenoyl-ethanolamine is carried out by a group of hydrolase enzymes. The primary enzymes involved are Fatty Acid Amide Hydrolase (FAAH) and, to a lesser extent, N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). While Monoacylglycerol Lipase (MAGL) is a key enzyme in the degradation of another major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), its direct role in this compound hydrolysis is less pronounced. nih.govnih.gov

Role of Fatty Acid Amide Hydrolase (FAAH) in this compound Hydrolysis

Fatty Acid Amide Hydrolase (FAAH) is recognized as the principal enzyme responsible for the degradation of a broad range of fatty acid amides, including the endocannabinoid anandamide (B1667382) (N-arachidonoyl-ethanolamine) and other NAEs. nih.govnih.govresearchgate.net FAAH is an integral membrane protein, primarily located on the endoplasmic reticulum, that catalyzes the hydrolysis of these signaling lipids into their corresponding fatty acids and ethanolamine (B43304). uniprot.orgabcam.com This action effectively terminates their signaling functions. uniprot.org

Research has shown that FAAH exhibits a preference for hydrolyzing polyunsaturated NAEs like anandamide. uniprot.org Given the structural similarity between anandamide and this compound (both containing a polyunsaturated fatty acid chain), FAAH is considered a key enzyme in the catabolism of this compound. The inactivation of FAAH, either genetically or pharmacologically, leads to an increase in the levels of various NAEs, suggesting its central role in their degradation. nih.govnih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Activity

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) is another enzyme capable of hydrolyzing NAEs, including this compound. nih.govnih.gov Unlike FAAH, NAAA is a lysosomal enzyme with an optimal pH of approximately 4.5-5.0. nih.govwikipedia.orgplos.org This acidic pH optimum aligns with its localization within lysosomes. NAAA shares no sequence homology with FAAH and belongs to the choloylglycine hydrolase family. nih.govwikipedia.org

While both FAAH and NAAA catalyze the same reaction, they exhibit different substrate preferences. plos.org NAAA generally shows higher activity towards saturated and monounsaturated NAEs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). nih.govplos.orguniprot.org However, it can also hydrolyze polyunsaturated NAEs like anandamide and, by extension, this compound, albeit with lower efficiency compared to FAAH. uniprot.org The expression of NAAA is particularly high in immune cells like macrophages, suggesting a significant role in regulating NAE levels in the context of inflammation. nih.govwikipedia.org

Monoacylglycerol Lipase (MAGL) and Related Processes

Monoacylglycerol Lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), breaking it down into arachidonic acid and glycerol. nih.govabcam.comnih.gov While MAGL's main substrate is 2-AG, some studies have suggested a broader role for this enzyme in lipid metabolism. However, its direct and significant contribution to the hydrolysis of N-acylethanolamines like this compound is not well-established. nih.govabcam.com The catabolism of this compound is predominantly attributed to FAAH and NAAA. nih.govnih.gov

Regulation of this compound Catabolism

The rate of this compound degradation is not constant but is subject to regulation at multiple levels. This includes factors that influence the activity and expression of the catabolizing enzymes, as well as the physiological state of the tissue, such as during inflammation.

Factors Influencing Enzyme Activity and Expression

The activity and expression of FAAH and NAAA can be modulated by various factors. For FAAH, genetic variations can lead to differences in enzyme activity and, consequently, in endocannabinoid levels. Pharmacological inhibitors of FAAH have been developed to increase endogenous NAE levels, highlighting the therapeutic potential of targeting this enzyme. nih.govnih.gov

The expression of NAAA can be influenced by cellular activation and signaling pathways. For instance, in macrophages, the expression of NAAA can be upregulated during inflammatory processes. plos.org The development of selective NAAA inhibitors has provided valuable tools to study the specific roles of this enzyme in different physiological and pathological conditions. nih.govplos.org

Impact of Inflammatory States on Degradation Kinetics

Inflammatory conditions can significantly alter the degradation kinetics of this compound. During inflammation, there is often an increased production of pro-inflammatory mediators, which can, in turn, influence the expression and activity of FAAH and NAAA. plos.orgresearchgate.net For example, in inflammatory cells like macrophages, the upregulation of NAAA can lead to an increased breakdown of NAEs. plos.org This suggests a complex interplay between the endocannabinoid system and the inflammatory response, where the catabolism of signaling lipids like this compound is tightly regulated. The inhibition of NAAA in inflammatory models has been shown to increase the levels of anti-inflammatory NAEs, indicating that targeting this enzyme could be a strategy to modulate inflammation. nih.govplos.org

Molecular Interactions and Receptor Pharmacology of Adrenoyl Ethanolamine

Cannabinoid Receptor System Interactions

The primary and most well-characterized interactions of Adrenoyl-ethanolamine occur within the endocannabinoid system, specifically with the cannabinoid receptor 1.

This compound was first identified as a brain constituent alongside another novel NAE, homo-γ-linolenylethanolamide. lumirlab.com Early research established that, similar to other mediators derived from polyunsaturated fatty acids like prostaglandins (B1171923) and leukotrienes, anandamide (B1667382) is part of a larger family of related substances that interact with the cannabinoid receptor system. lumirlab.com

Subsequent binding assays confirmed that this compound binds to the CB1 receptor. lumirlab.com In competitive binding studies using rat brain synaptic membranes and the potent cannabinoid agonist [³H]HU-243, this compound demonstrated a notable affinity for the receptor. The research indicated that this compound acts as an endogenous ligand-agonist at the CB1 receptor, suggesting it may function as a genuine mediator within this signaling pathway. lumirlab.com Its potency and efficacy are reported to be similar to that of anandamide, though its specific role as a cannabinergic neurotransmitter is still being elucidated.

Table 1: Comparative Binding Affinity at the CB1 Receptor

Compound Test System Radioligand Ki (nM)
Anandamide Rat Brain Synaptic Membranes [³H]HU-243 52 ± 3.4
This compound Rat Brain Synaptic Membranes [³H]HU-243 68 ± 5.2

Data sourced from Hanus, L., et al. (1993). lumirlab.com

While the family of N-acylethanolamines includes compounds with varying affinities for the CB2 receptor, the specific interaction of this compound with CB2R has not been extensively characterized in the scientific literature. longdom.orglongdom.orgarvojournals.orgnih.gov Studies focusing on other NAEs have shown a range of activities from agonism to no significant binding, but direct binding affinity and functional activity data for this compound at the CB2 receptor are not available in the reviewed sources. longdom.orglongdom.orgarvojournals.orgnih.gov

Transient Receptor Potential (TRP) Channel Modulation

The interaction of NAEs with TRP channels is an area of active research, with many of these lipids demonstrating roles as channel modulators.

Several N-acylethanolamines, including anandamide and oleoylethanolamide, are known to activate or modulate the TRPV1 channel, often referred to as the capsaicin (B1668287) receptor. nih.govnih.govfrontiersin.orgresearchgate.net This interaction contributes to the sensation of pain and inflammation. mdpi.com However, specific research detailing the direct activation or modulation of the TRPV1 channel by this compound is not present in the currently available scientific literature. While its structural similarity to other TRPV1-active NAEs suggests a potential for interaction, this has not been experimentally verified in the reviewed studies.

The TRPM8 channel is a primary sensor for cold temperatures and cooling agents like menthol. nih.govmdpi.com A variety of synthetic and natural compounds have been identified as TRPM8 antagonists, making it a target for conditions involving cold hypersensitivity. nih.govmdpi.commdpi.com There is currently no scientific literature available that describes or assesses the activity of this compound as an antagonist or modulator of the TRPM8 channel.

Peroxisome Proliferator-Activated Receptor (PPAR) Interactions

Peroxisome proliferator-activated receptors are nuclear receptors that play key roles in lipid metabolism and inflammation. Certain NAEs, such as oleoylethanolamide and palmitoylethanolamide (B50096), have been identified as endogenous agonists of PPARα. nih.govnih.gov This interaction is believed to mediate some of their anti-inflammatory and metabolic effects. nih.govmdpi.com However, the potential interaction between this compound and any of the PPAR isoforms (α, β/δ, or γ) has not been investigated or reported in the reviewed scientific literature.

Other Receptor and Cellular Interactions

Sphingolipid Signaling Pathway Modulation

While direct studies on the interaction of this compound with the sphingolipid signaling pathway are not extensively detailed in current literature, its structural components and the activities of related lipid molecules suggest potential modulatory roles. The sphingolipid pathway, involving key bioactive lipids like ceramide and sphingosine-1-phosphate, is crucial for regulating cellular processes such as proliferation, apoptosis, and inflammation. nih.gov

One potential point of interaction is through the modulation of sphingomyelinases (SMases), enzymes that catalyze the hydrolysis of sphingomyelin (B164518) to generate ceramide. qiagen.com Ceramide, a central hub in sphingolipid signaling, can activate various downstream targets, including protein kinases and phosphatases, to influence cell fate. nih.govqiagen.com Research on other ethanolamine-containing phospholipids (B1166683) has shown that their oxidized derivatives can influence ceramide generation. For instance, certain oxidized phosphatidylethanolamines have been observed to activate neutral sphingomyelinase (nSMase). duke.edu The activation of nSMase is a key step in the cellular stress response, leading to the production of ceramide which can then trigger pathways related to inflammation or apoptosis. nih.govmdpi.com

Given that this compound contains a polyunsaturated adrenoyl group, it is susceptible to oxidation. Its oxidized metabolites could potentially mimic the action of other oxidized lipids, thereby activating nSMase and increasing intracellular ceramide levels. This would constitute an indirect modulation of the sphingolipid signaling cascade. The resulting ceramide can influence a multitude of cellular processes, as outlined in the table below.

Table 1: Potential Interactions within the Sphingolipid Signaling Pathway

Key Mediator Generating Enzyme Potential Modulation by this compound (inferred) Downstream Cellular Effects
Ceramide Neutral Sphingomyelinase (nSMase), Acid Sphingomyelinase (aSMase), Ceramide Synthase Oxidized metabolites may activate nSMase, increasing ceramide production. Apoptosis, cell cycle arrest, inflammation, activation of protein phosphatases. nih.govqiagen.com
Sphingosine-1-Phosphate (S1P) Sphingosine Kinase (SphK) Potential downstream consequence of altered ceramide levels. Cell proliferation, survival, migration. nih.gov

| Sphingomyelin (SM) | Sphingomyelin Synthase | Substrate for SMases; its turnover could be increased. | Membrane structure, precursor to signaling molecules. nih.gov |

It is important to note that the sphingolipid pathway is a complex network with significant crosstalk with other signaling systems. nih.gov In some organisms, the metabolism of sphingolipids is directly linked to the synthesis of ethanolamine (B43304) itself, highlighting the intricate connection between these molecular families. nih.govnih.gov However, the specific effects of this compound on the balance between pro-apoptotic ceramide and pro-survival S1P remain an area for further investigation.

Toll-Like Receptor 2 (TLR2) Recognition of Oxidized Phospholipid Species

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a critical role in the innate immune system. nih.gov They recognize specific molecular patterns associated with pathogens or cellular damage, triggering inflammatory responses. nih.gov Toll-like receptor 2 (TLR2) is notable for its ability to recognize a variety of ligands, including bacterial lipoproteins and endogenous molecules indicative of tissue damage, such as oxidized phospholipids. nih.govnih.gov

Oxidative stress is a common feature of inflammation and tissue injury, leading to the oxidation of host phospholipids. nih.gov These oxidized phospholipids (OxPLs), such as oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphorylcholine (OxPAPC), are now understood to be potent signaling molecules that can be recognized by TLR2. nih.gov This recognition translates the signal of oxidative tissue damage into a cellular inflammatory response. nih.gov The interaction is often dependent on co-receptors like CD14. nih.gov

The structural features of the oxidized acyl chains on the phospholipid are critical for TLR2 recognition. Specifically, reducible functional groups on the non-fragmented acyl chains of oxidized phospholipids are required to induce a TLR2-dependent inflammatory gene expression. nih.gov this compound contains adrenic acid, a 22-carbon polyunsaturated fatty acid with four double bonds. This high degree of unsaturation makes it particularly susceptible to oxidation, which can generate a variety of oxidized species. nih.gov

While this compound itself is not a primary ligand for TLR2, its oxidized derivatives, formed under conditions of oxidative stress, could potentially act as endogenous ligands for TLR2. This interaction would trigger downstream signaling cascades, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent expression of pro-inflammatory genes. researchgate.net However, it is also noted that some oxidized phospholipids can paradoxically inhibit TLR2 and TLR4 signaling, suggesting a complex regulatory role where the specific oxidation products and the cellular context determine the ultimate outcome. nih.govstrath.ac.uk

Table 2: TLR2 Signaling Pathway Activated by Oxidized Phospholipids

Component Role in Pathway Consequence of Activation
Oxidized Phospholipid (OxPL) Ligand Binds to the TLR2 receptor complex. nih.gov
TLR2 Pattern Recognition Receptor Recognizes OxPLs, initiating the signaling cascade. nih.gov
CD14 Co-receptor Facilitates the binding of OxPLs to TLR2. nih.gov
MyD88 Adaptor Protein Recruited to the activated TLR2, relays the signal downstream. researchgate.net
MAP Kinases (e.g., p38, JNK) Signaling Kinases Activated downstream of MyD88, involved in phosphorylating transcription factors. nih.govresearchgate.net

| NF-κB / AP-1 | Transcription Factors | Translocate to the nucleus to induce the expression of inflammatory genes (e.g., cytokines, chemokines). researchgate.net |

Cellular and Systemic Signaling Mechanisms Mediated by Adrenoyl Ethanolamine

Endocannabinoid System (ECS) Signaling Axis

The endocannabinoid system is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. Adrenoyl-ethanolamine, as an N-acylethanolamine, is considered a component of the expanded endocannabinoid system, or "endocannabinoidome." Its signaling activities within this system are multifaceted, involving retrograde signaling, modulation of neurotransmitter release, and interactions with other neurochemical systems.

Retrograde Signaling in Synaptic Transmission

Retrograde signaling is a form of synaptic transmission where a signal travels backward from the postsynaptic neuron to the presynaptic neuron, modulating the release of neurotransmitters. Endocannabinoids are key players in this process. While direct evidence for this compound acting as a retrograde messenger is still developing, its structural similarity to anandamide (B1667382) suggests a potential role in this form of synaptic plasticity. This process is typically initiated by an increase in intracellular calcium in the postsynaptic neuron, leading to the on-demand synthesis and release of endocannabinoids. These lipid messengers then travel across the synaptic cleft and bind to presynaptic cannabinoid receptors (primarily CB1 receptors), which in turn suppresses the release of neurotransmitters.

Cross-talk with other Neurochemical Systems

The endocannabinoid system is intricately linked with other major neurochemical systems, including the dopaminergic and serotonergic systems. This cross-talk is essential for regulating mood, reward, and cognitive functions. While the precise interactions of this compound with these systems are not yet fully elucidated, the broader family of N-acylethanolamines is known to influence the activity of these neurotransmitter pathways. For instance, endocannabinoid signaling can modulate dopamine release in brain regions associated with reward and motivation.

Lipid Metabolism Pathway Modulation

Beyond its role in the endocannabinoid system, this compound is intrinsically linked to lipid metabolism. Its synthesis and degradation are tied to the metabolic pathways of phospholipids (B1166683) and fatty acids, and it can also influence intracellular signaling cascades, such as calcium dynamics.

Interplay with Phospholipid and Fatty Acid Metabolism

This compound is synthesized from the precursor N-adrenoyl-phosphatidylethanolamine (NAPE), a type of phospholipid present in cell membranes. The formation of NAPE is catalyzed by N-acyltransferases, which transfer an adrenoyl group from a donor lipid to phosphatidylethanolamine (B1630911) (PE). Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield this compound.

The degradation of this compound is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which breaks it down into adrenic acid and ethanolamine (B43304). This metabolic pathway highlights the close relationship between this compound levels and the cellular pools of its precursor and breakdown products, linking it directly to the broader network of fatty acid and phospholipid metabolism.

EnzymeRole in this compound Metabolism
N-acyltransferasesCatalyze the formation of the precursor N-adrenoyl-phosphatidylethanolamine (NAPE).
NAPE-specific phospholipase D (NAPE-PLD)Hydrolyzes NAPE to produce this compound.
Fatty acid amide hydrolase (FAAH)Degrades this compound into adrenic acid and ethanolamine.

Oxidative Stress Response Pathways

Link to Lipid Peroxidation and Reactive Oxygen Species (ROS) Generation

This compound is intrinsically linked to cellular oxidative stress through its structural component, adrenic acid (AdA), a long-chain omega-6 polyunsaturated fatty acid. While this compound itself is a specific N-acylethanolamine, its metabolic precursor, adrenic acid, is readily incorporated into cellular membranes, primarily as a component of phospholipids like phosphatidylethanolamine (PE). This incorporation renders the cell membranes susceptible to lipid peroxidation, a key event in oxidative stress and a hallmark of specific cell death pathways like ferroptosis.

The presence of multiple double bonds in the adrenoyl chain makes it a prime target for attack by reactive oxygen species (ROS). This process can be initiated by various cellular sources and is particularly relevant in the context of ferroptosis, an iron-dependent form of regulated cell death. In this pathway, lipoxygenases (LOX) can directly oxygenate AdA-containing phosphatidylethanolamines (AdA-PE), leading to the formation of lipid hydroperoxides (PE-AdA-OOH). These oxidized lipids act as critical signals that propagate membrane damage and ultimately lead to cell death. The generation of these lipid hydroperoxides is a direct measure of lipid peroxidation, and their accumulation signifies a state of significant oxidative stress.

Research has established that the oxidation of PE containing polyunsaturated fatty acids like arachidonic acid (AA) and adrenic acid is a major pathway for ferroptotic signaling. The accumulation of these oxidized lipid species disrupts the integrity and function of cellular membranes, particularly within the endoplasmic reticulum, contributing to the generation of further ROS and creating a feedback loop of oxidative damage.

Interaction with Antioxidant Defense Systems (e.g., Glutathione Peroxidase 4)

To counteract the damaging effects of lipid peroxidation, cells employ sophisticated antioxidant defense systems. A crucial enzyme in this defense is Glutathione Peroxidase 4 (GPX4), a selenoprotein that specifically reduces lipid hydroperoxides within biological membranes. GPX4 is unique among the glutathione peroxidases in its ability to directly detoxify phospholipid hydroperoxides, converting them into non-toxic lipid alcohols.

The primary function of GPX4 is to inhibit ferroptosis by neutralizing the lipid hydroperoxides that act as death signals. It catalyzes the reduction of toxic PE-AdA-OOH to its corresponding non-toxic alcohol (PE-AdA-OH), using glutathione (GSH) as an electron donor. This action directly prevents the uncontrolled lipid peroxidation that would otherwise lead to membrane failure and cell death.

Therefore, the signaling pathways involving this compound and its phospholipid derivatives are in a constant balance with the activity of GPX4. When cellular antioxidant capacity is sufficient and GPX4 is active, the formation of adrenoyl-derived lipid hydroperoxides is kept in check. However, inhibition or depletion of GPX4 leads to the rapid accumulation of these oxidized species, tipping the balance towards oxidative stress and promoting ferroptotic cell death. The availability of selenium, a key component of the GPX4 active site, is also critical for the enzyme's activity and the cell's ability to defend against adrenoyl-mediated lipid peroxidation.

Key Protein/SystemFunction in Adrenoyl-related Oxidative Stress
Lipoxygenases (LOX) Catalyze the direct oxygenation of Adrenoyl-phosphatidylethanolamine, generating lipid hydroperoxides (PE-AdA-OOH).
Reactive Oxygen Species (ROS) Initiate and propagate the peroxidation of the adrenoyl chains within membrane phospholipids.
Glutathione Peroxidase 4 (GPX4) Detoxifies lipid hydroperoxides (e.g., PE-AdA-OOH) by reducing them to non-toxic lipid alcohols, thereby inhibiting ferroptosis.
Glutathione (GSH) Acts as a crucial co-factor and electron donor for the enzymatic activity of GPX4.

Inflammatory Signaling Pathways

Modulation of Cytokine Production and Immune Cell Activation

The direct role of this compound in modulating cytokine production and immune cell activation is not yet extensively characterized in scientific literature. However, its classification as an N-acylethanolamine (NAE) places it within a family of lipid signaling molecules with known immunomodulatory properties. Other members of the NAE family, such as N-palmitoyl-ethanolamine (PEA), have demonstrated significant anti-inflammatory effects. researchgate.netnih.gov PEA is known to act through various receptors, including peroxisome proliferator-activated receptor alpha (PPAR-α), to suppress the production of pro-inflammatory cytokines in immune cells like macrophages. nih.gov

By extension, it is plausible that this compound may exert similar or distinct effects on immune signaling. The activation of immune cells such as macrophages and neutrophils is a critical component of the inflammatory response, often triggered by stimuli like bacterial lipopolysaccharide (LPS). frontiersin.org This activation leads to the release of a cascade of signaling molecules, including cytokines, which orchestrate the inflammatory process. reactome.orggenome.jp Given that NAEs can influence these pathways, this compound could potentially modulate the activation state of these cells and their subsequent cytokine secretion profile. However, specific research detailing which cytokines are affected by this compound and the precise mechanisms of its interaction with immune cells remains an area for future investigation.

Resolution of Inflammatory Processes

The resolution of inflammation is an active, highly regulated process designed to restore tissue homeostasis after injury or infection. This process is distinct from simple passive decay of inflammation and is orchestrated by a specialized class of lipid mediators known as Specialized Pro-resolving Mediators (SPMs), which include resolvins, protectins, and lipoxins. These molecules actively inhibit neutrophil infiltration, enhance the clearance of apoptotic cells by macrophages (a process called efferocytosis), and promote tissue repair.

Currently, there is limited direct evidence to classify this compound as a classical SPM. The biosynthesis and signaling pathways of SPMs are typically derived from omega-3 fatty acids (like EPA and DHA) or, in the case of lipoxins, from omega-6 arachidonic acid through specific enzymatic pathways involving lipoxygenases. While this compound is derived from the omega-6 adrenic acid, its role as a precursor or a direct mediator in the resolution phase of inflammation has not been established. The anti-inflammatory properties exhibited by related NAEs like PEA suggest a potential role in dampening the initial inflammatory response, which is a prerequisite for resolution to begin. nih.gov By potentially reducing pro-inflammatory signaling, NAEs may contribute to creating an environment conducive to resolution, but they are not currently recognized as the primary drivers of this active process.

Physiological Roles and Functional Significance of Adrenoyl Ethanolamine

Neurophysiological Functions

NAEs are abundant in the central nervous system and are integral to modulating brain functions, including cognitive processes, mood, and reward pathways. researchgate.net Their dysregulation has been implicated in several neurological and psychiatric disorders, highlighting their importance in maintaining neural health. researchgate.net

Several members of the NAE family exhibit significant neurotrophic and neuroprotective properties. openaccessjournals.comnih.gov These compounds can protect neurons from damage and support their growth and differentiation.

A notable example is N-Docosahexaenoylethanolamine (DHEA) , also known as Synaptamide . Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), Synaptamide is a potent neurogenic factor. ujaen.esnih.gov Research has shown that at nanomolar concentrations, it promotes the growth of neurites, the formation of synapses (synaptogenesis), and the differentiation of neural stem cells into neurons. ujaen.esnih.govresearchgate.netresearchgate.net This action is mediated through the G-protein coupled receptor GPR110, which, when activated by Synaptamide, triggers a signaling cascade involving cAMP and the phosphorylation of protein kinase A (PKA) and CREB. ujaen.esnih.gov This pathway leads to the expression of genes crucial for neurogenesis and synaptogenesis. ujaen.esresearchgate.net

Palmitoylethanolamide (B50096) (PEA) also demonstrates considerable neuroprotective effects. openaccessjournals.comnih.govmdpi.cometprotein.com It has been shown to counteract inflammatory processes and blunt the inflammatory response following brain injury. accurateclinic.com PEA's neuroprotective actions are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). nih.govmdpi.cometprotein.com By activating this receptor, PEA can down-regulate the activation of pro-inflammatory factors and pro-apoptotic markers that lead to neuronal loss in conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com

CompoundNeuroprotective/Neurotrophic ActivityMechanism of ActionKey Research Findings
Synaptamide (DHEA)Promotes neurogenesis, neurite outgrowth, and synaptogenesis. ujaen.esnih.govresearchgate.netnih.govActivates GPR110, leading to increased cAMP, PKA, and CREB signaling. ujaen.esnih.govInduces neuronal differentiation of neural stem cells at low nanomolar concentrations. nih.govresearchgate.net
Palmitoylethanolamide (PEA)Exhibits neuroprotective effects by counteracting inflammation and neuronal damage. nih.govmdpi.cometprotein.comaccurateclinic.comPrimarily acts as a ligand for PPAR-α. nih.govetprotein.comaccurateclinic.comDown-regulates pro-inflammatory and pro-apoptotic markers in models of neurodegenerative diseases. nih.govmdpi.com

The endocannabinoid signaling system, which includes NAEs like anandamide (B1667382) (AEA), plays a crucial role in regulating synaptic plasticity, the process that underlies learning and memory. nih.gov This system is widely distributed throughout the brain and is involved in the activity-dependent, retrograde regulation of synaptic transmission. nih.gov

Endocannabinoids like AEA are synthesized "on-demand" in postsynaptic neurons in response to increased neuronal activity. They then travel backward across the synapse (retrograde signaling) to bind to presynaptic CB1 receptors. nih.gov The activation of these receptors typically leads to a reduction in the release of neurotransmitters, thereby modulating synaptic strength. nih.govnih.gov This mechanism is a key component of both short-term and long-term synaptic depression and is vital for maintaining neural homeostasis by preventing excessive neuronal activity.

Immunomodulatory Roles

NAEs are potent modulators of the immune system, generally exerting anti-inflammatory and immunomodulatory effects. amsterdamumc.nlnih.gov They are produced by immune cells and can regulate inflammatory responses in various pathological conditions. pnas.orgfrontiersin.org

NAEs can influence the function of various immune cells, including macrophages and mast cells. nih.govpnas.org Palmitoylethanolamide (PEA) is particularly well-studied in this regard. PEA can inhibit the activation and degranulation of mast cells, which are key players in allergic and inflammatory reactions. mdpi.comnih.gov By stabilizing mast cells, PEA reduces the release of pro-inflammatory mediators.

Furthermore, PEA and OEA are produced by innate immune cells. pnas.org The enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is highly expressed in macrophages, preferentially degrades PEA. nih.govpnas.orgfrontiersin.org Inhibition of this enzyme leads to increased local levels of PEA in activated leukocytes, which in turn blunts inflammatory responses. pnas.orgescholarship.org This indicates a key role for endogenous PEA in controlling the activation of immune cells. pnas.org

The anti-inflammatory properties of NAEs are well-documented and are central to their therapeutic potential. amsterdamumc.nlnih.govnih.gov They act on multiple molecular targets to suppress the production of pro-inflammatory signals. nih.gov

PEA exerts potent anti-inflammatory effects primarily by activating PPAR-α. nih.govetprotein.comaccurateclinic.compnas.org Activation of this nuclear receptor in immune cells leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β), as well as the expression of enzymes like COX-2 and inducible nitric oxide synthase (iNOS). accurateclinic.comnih.gov PEA has been shown to reduce inflammation in various models, including neuroinflammation, colitis, and reperfusion injury. nih.govnih.gov

Other NAEs, such as OEA, also contribute to the attenuation of inflammatory responses, often through PPAR-α activation. nih.gov Studies have shown that OEA and PEA can attenuate TLR3-induced hyperthermia and the expression of neuroinflammatory genes in the hypothalamus. nih.gov The collective action of these lipid mediators forms an endogenous system to counteract and resolve inflammation. nih.gov

CompoundImpact on InflammationMechanism of ActionKey Research Findings
Palmitoylethanolamide (PEA)Potent anti-inflammatory and analgesic effects. nih.govmdpi.cometprotein.comnih.govActivates PPAR-α; inhibits mast cell degranulation; indirect "entourage" effect on cannabinoid receptors. openaccessjournals.commdpi.cometprotein.comnih.govReduces pro-inflammatory cytokine production (TNF-α, IL-1β) and down-regulates COX-2 and iNOS expression. accurateclinic.comnih.gov
Oleoylethanolamide (OEA)Attenuates neuroinflammatory responses. nih.govActs as a PPAR-α agonist. nih.govcaringsunshine.comnih.govAttenuates TLR3-induced hyperthermia and the expression of inflammatory genes in the hypothalamus. nih.gov

Metabolic Regulation

NAEs are important endogenous regulators of energy balance, food intake, and lipid metabolism. amsterdamumc.nlresearchgate.netnih.gov These functions are primarily carried out by NAEs derived from monounsaturated and saturated fatty acids, such as Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA). nih.gov

OEA is synthesized in the small intestine in response to fat intake and acts as a local satiety signal. physiology.org It reduces food intake by delaying meal initiation and reducing meal size. nih.gov The anorexic effects of OEA are mediated by its activation of PPAR-α. caringsunshine.comnih.govphysiology.orgsynchronicity.health This activation stimulates fatty acid oxidation and reduces fat storage, contributing to its role in body weight regulation. synchronicity.health OEA may also influence appetite through its interaction with the G protein-coupled receptor GPR119 and the transient receptor potential vanilloid 1 (TRPV1) channel. nih.govmdpi.com

The metabolism of NAEs is tightly controlled to regulate their signaling functions. nih.gov They are synthesized from membrane phospholipids (B1166683) by enzymes like N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). oup.com Their degradation is primarily carried out by the enzymes Fatty Acid Amide Hydrolase (FAAH) and NAAA. wikipedia.orgnih.govopenaccessjournals.com This balance of synthesis and degradation ensures that the levels of NAEs are appropriately regulated to meet physiological demands for metabolic control. oup.com

Involvement in Energy Homeostasis

Adrenoyl-ethanolamine is implicated in the body's energy balance, acting as both an energy source and a molecule for energy storage. foodb.ca Like other fatty acid ethanolamides, it is part of a complex system that regulates metabolic processes. The catabolism of NAEs, such as this compound, is primarily carried out by the intracellular enzyme fatty acid amide hydrolase (FAAH), which breaks the molecule down into its constituent fatty acid (adrenic acid) and ethanolamine (B43304). nih.govmdpi.com This process releases the fatty acid, which can then be utilized in metabolic pathways for energy production.

Table 1: Research Findings on N-Acylethanolamines in Energy Homeostasis
NAE CompoundReceptor/PathwayObserved Effect in Research ModelsReference
Oleoylethanolamide (OEA)PPAR-αModulates food intake and lipid metabolism. nih.gov
General NAEsFAAH (degradation)Regulates endogenous levels to control signaling. nih.govmdpi.com
This compoundMetabolic PathwaysIdentified as an energy source and storage molecule. foodb.ca

Systemic Lipid Homeostasis

This compound contributes to the maintenance of systemic lipid homeostasis. As a fatty acyl ethanolamide, its metabolism is intrinsically linked to the broader network of lipid synthesis and degradation. nih.gov The synthesis of NAEs involves the transfer of a fatty acid from a phospholipid to the amino group of phosphatidylethanolamine (B1630911) (PE), forming N-acyl-phosphatidylethanolamine (NAPE), a precursor to NAEs. mdpi.comresearchgate.net This process demonstrates the deep integration of this compound within the cellular lipid landscape.

Research on related NAEs, such as Oleoylethanolamide (OEA), has shown they play a significant role in regulating lipid metabolism by activating the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). nih.govnih.gov Activation of PPAR-α is known to stimulate lipid beta-oxidation, thereby influencing body weight and fat metabolism. nih.gov While direct studies on this compound's interaction with PPAR-α are limited, its structural similarity to other bioactive NAEs suggests it may participate in similar regulatory pathways.

Other Biological Activities (e.g., Satiety, Apoptosis, Membrane Protection)

Beyond its role in metabolism, this compound and related compounds exhibit a range of other biological activities.

Satiety: Certain NAEs are recognized as anorexic substances, meaning they can signal satiety and reduce food intake. nih.gov For instance, OEA is released by intestinal cells in response to dietary fat and acts as a local satiety signal. researchgate.net It is believed to exert this effect by activating PPAR-α and stimulating vagal nerve afferents, which relay information to the brain to inhibit hunger. nih.gov Although this compound's specific role in appetite regulation is not as extensively characterized, its presence in the NAE family suggests a potential contribution to the complex signaling network that governs food intake.

Apoptosis: Apoptosis, or programmed cell death, is a vital physiological process. While direct evidence linking this compound to apoptosis is not detailed in current literature, the broader class of ethanolamines and related phospholipids are known to be involved. Phosphatidylethanolamine (PE), a key component in NAE biosynthesis, is itself involved in apoptotic pathways. The regulation of lipid metabolism and membrane composition, in which this compound partakes, is crucial for the proper execution of apoptotic events.

Membrane Protection: this compound is described as a membrane stabilizer and is found in cellular membranes. foodb.canih.gov The integration of NAEs into the lipid bilayer can influence the physical properties of the membrane, such as fluidity and stability. Furthermore, some NAEs, like N-palmitoyl-ethanolamine (PEA), have demonstrated antioxidant properties, protecting cells from oxidative stress by reducing the production of reactive oxygen species (ROS). mdpi.com This protective function is critical for maintaining cellular integrity and function under conditions of physiological stress.

Table 2: Summary of Other Biological Activities of N-Acylethanolamines
Biological ActivityAssociated NAE / ComponentMechanism / RoleReference
SatietyOleoylethanolamide (OEA)Acts as an anorexic substance, reducing food intake. nih.govnih.gov
ApoptosisPhosphatidylethanolamine (PE)Component in NAE biosynthesis and involved in apoptotic signaling.
Membrane ProtectionThis compoundActs as a membrane stabilizer. foodb.ca
Antioxidant ActivityN-palmitoyl-ethanolamine (PEA)Inhibits ROS production. mdpi.com

Adrenoyl Ethanolamine in Pathophysiological Contexts and Disease States

Neurological and Neurodegenerative Disorders

Adrenoyl-ethanolamide has been identified as a potential biomarker for the diagnosis of ischemic stroke (IS). In a metabolomic analysis of serum from patients with IS compared to control subjects, Adrenoyl-ethanolamide was one of several metabolites that showed significant alterations. This discovery points to its potential role in the early diagnosis and understanding of the pathophysiology of ischemic stroke.

A study utilizing ultra-performance liquid chromatography quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF MS/MS) on serum samples from 30 IS patients and 30 healthy controls identified 12 metabolites with significant changes. Through multiple logistic regression analysis, a combination of three metabolites—uric acid, sphinganine, and Adrenoyl-ethanolamide—was selected as a panel of candidate biomarkers that provided the highest area under the receiver operating characteristic curve (AUC) for diagnosing IS. The model incorporating these three biomarkers achieved an AUC of 0.941, with a sensitivity of 90% and a specificity of 83%.

N-acylethanolamines (NAEs), the class of lipids to which Adrenoyl-ethanolamide belongs, are known to be signaling lipids. Their synthesis is often upregulated in response to ischemic conditions. An increase in serum NAE concentration has been observed in animal models following a stroke. The elevated levels of Adrenoyl-ethanolamide found in patients may represent a self-protective mechanism in response to the cerebral damage caused by the ischemic event.

The pathophysiology of ischemic stroke is a complex cascade of events that includes energy failure, excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death. The identification of biomarkers like Adrenoyl-ethanolamide is crucial for early diagnosis, which can lead to more effective and timely therapeutic interventions.

Table 1: Potential Biomarkers for Ischemic Stroke Diagnosis

BiomarkerTypeSignificance in Ischemic StrokeReference
Adrenoyl-ethanolamideLipidIdentified as a potential biomarker with increased levels in serum, possibly as a self-protective mechanism.
Uric acidMetabolitePart of a biomarker panel with high diagnostic accuracy for ischemic stroke.
SphinganineSphingolipidA key component of a potential biomarker combination for identifying ischemic stroke.

Current scientific literature does not provide direct evidence for the specific role of Adrenoyl-ethanolamine in the pathophysiology of Alzheimer's disease or its direct correlation with cognitive decline. While research has explored the broader class of ethanolamine-containing lipids, such as ethanolamine (B43304) plasmalogens, in the context of Alzheimer's, a specific link to N-adrenoyl-ethanolamine has not been established. Studies on ethanolamine plasmalogens have indicated that their levels are decreased in the brains of individuals with Alzheimer's disease and that this decrease correlates with the severity of dementia. However, this compound is an N-acyl-ethanolamine, a distinct subclass of lipids from plasmalogens.

There is a lack of specific research detailing the involvement of this compound in the context of traumatic brain injury (TBI). The current focus of TBI biomarker research is on proteins that indicate glial and axonal injury, such as glial fibrillary acidic protein (GFAP) and ubiquitin C-terminal hydrolase L1 (UCH-L1), as well as other metabolites. At present, this compound has not been identified as a significant biomarker or contributor to the pathophysiology of TBI in the available scientific literature.

Based on available scientific research, there is no established direct relevance of this compound to the pathophysiology of Parkinson's disease or other movement disorders. Metabolomic studies in Parkinson's disease have identified alterations in various metabolic pathways, including those related to lipids, amino acids, and energy metabolism. However, these studies have not specifically implicated this compound as a key molecule in the disease process.

The role of this compound in the context of peripheral nerve injury has not been specifically elucidated in the current scientific literature. Research into the mechanisms of peripheral nerve injury and regeneration is focused on cellular processes, growth factors, and the inflammatory response. As of now, there is no direct evidence to suggest a significant contribution of this compound to these processes.

Ferroptosis Regulation and Related Pathologies

This compound is a key component of a class of phospholipids (B1166683) that play a direct and critical role in the execution of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Specifically, phosphatidylethanolamines (PE) containing adrenoyl (AdA) or arachidonoyl (AA) fatty acyl chains are the primary substrates for oxidation during ferroptosis.

Research using quantitative redox lipidomics has revealed that the execution of ferroptosis involves a highly organized oxygenation process. This process specifically targets phosphatidylethanolamines, and only those containing arachidonoyl (AA) and adrenoyl (AdA) acyls, for oxidation. This oxidation is carried out by lipoxygenases (LOX), which generate hydroperoxy-PE species that act as the death signal in ferroptosis.

The esterification of AdA into PE is a crucial step for this process and is facilitated by the enzyme acyl-CoA synthetase long-chain family member 4 (ACSL4). Inhibition of ACSL4, either genetically or pharmacologically, can suppress the incorporation of AdA into PE, thereby acting as a specific anti-ferroptotic rescue pathway. This highlights the central role of Adrenoyl-containing phosphatidylethanolamines as precursors to the lethal lipid peroxidation products that drive ferroptotic cell death.

The regulation of ferroptosis is a complex process involving multiple pathways. Key regulators include the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis and the ferroptosis suppressor protein 1 (FSP1). GPX4 is a critical enzyme that detoxifies lipid peroxides, and its inactivation is a common trigger for ferroptosis. The discovery that only a specific class of PEs containing AdA and AA are the substrates for ferroptotic signaling provides a more precise understanding of the downstream execution phase of this cell death pathway.

Table 2: Role of Adrenoyl-Containing Phospholipids in Ferroptosis

ComponentRole in FerroptosisKey Regulatory MoleculesReference
Phosphatidylethanolamine (B1630911) (PE) with AdrenoylA primary substrate for oxidation by lipoxygenases, leading to the generation of ferroptotic death signals.ACSL4, Lipoxygenases
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)Esterifies adrenoyl-CoA into PE, a necessary step for its role in ferroptosis.-
Lipoxygenases (LOX)Catalyze the oxygenation of Adrenoyl-PE to generate hydroperoxy-PE, which acts as a death signal.-
Glutathione Peroxidase 4 (GPX4)An anti-ferroptotic enzyme that detoxifies lipid peroxides. Its inactivation triggers ferroptosis.-

This compound Precursors in Ferroptosis Induction and Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A critical step in the execution of ferroptosis involves the incorporation of polyunsaturated fatty acids (PUFAs) into cellular membranes, specifically into phosphatidylethanolamines (PE). This compound is a precursor to lipid species that are directly implicated in this pathway.

The process begins with the esterification of adrenic acid (AdA) into AdA-phosphatidylethanolamine (AdA-PE). This reaction is catalyzed by the enzyme Acyl-CoA synthetase long-chain family member 4 (ACSL4). The suppression of ACSL4, either through genetic or pharmacological means, acts as a specific anti-ferroptotic mechanism by preventing the formation of these pro-ferroptotic lipid precursors.

Once incorporated into the membrane, AdA-PE can be oxidized by lipoxygenases (LOX). This oxidation generates hydroperoxy-di-acylated PE species, which function as critical death signals that execute the ferroptotic process. Therefore, the pathway involving the ACSL4-mediated synthesis of AdA-PE is a key determinant of cellular sensitivity to ferroptosis. There are two proposed pathways for the generation of these oxidized PE signals: either the esterification of non-oxygenated AdA into PE is followed by oxidation, or the oxidation of free AdA occurs before its subsequent esterification into PE. The resistance of cells lacking ACSL4 to ferroptosis highlights the importance of the initial esterification step in providing the necessary substrates for lethal lipid peroxidation.

Key Molecules in this compound Mediated Ferroptosis

MoleculeRole in FerroptosisMechanism
Adrenic Acid (AdA)PrecursorA polyunsaturated fatty acid that gets esterified into phosphatidylethanolamine.
Acyl-CoA synthetase 4 (ACSL4)InductionEnzyme that catalyzes the esterification of AdA into AdA-PE, a key step for ferroptosis.
Adrenoyl-phosphatidylethanolamine (AdA-PE)Substrate for OxidationMembrane lipid that, upon oxidation, becomes a lethal signal.
Lipoxygenases (LOX)InductionEnzymes that oxidize AdA-PE to generate hydroperoxy-lipid death signals.

Therapeutic Implications for Ferroptosis-Related Diseases (e.g., Acute Kidney Injury, Neurodegeneration)

The central role of the this compound precursor pathway in ferroptosis opens avenues for therapeutic intervention in diseases where this form of cell death is a key pathological driver. Conditions such as acute kidney injury (AKI) and various neurodegenerative diseases have been shown to involve ferroptotic processes.

In the context of AKI, particularly ischemia-reperfusion injury, ferroptosis of renal tubular epithelial cells is a significant contributor to tissue damage. Therapeutic strategies aimed at inhibiting ferroptosis are being actively investigated. Given that the formation of AdA-PE is a critical initiating step, targeting the enzyme ACSL4 presents a promising approach. Pharmacological inhibition of ACSL4 could prevent the accumulation of the lipid substrates necessary for peroxidation, thereby protecting kidney cells from ferroptotic death.

Similarly, neurodegenerative disorders are increasingly being linked to ferroptosis, where neuronal cell death contributes to disease progression. The accumulation of lipid peroxides in neuronal membranes is a hallmark of this process. By extension, modulating the synthesis of this compound precursors could offer a neuroprotective strategy. Limiting the availability of AdA-PE for oxidation by lipoxygenases may help to preserve neuronal integrity and function. Therefore, the development of specific inhibitors for ACSL4 or other components of this lipid pathway holds therapeutic potential for a range of ferroptosis-driven diseases.

Inflammatory and Immune-Mediated Conditions

This compound as a Mediator of Anti-Inflammatory Responses

While other N-acyl-ethanolamines, such as N-palmitoyl-ethanolamine (PEA), are recognized for their anti-inflammatory properties, current scientific literature based on the conducted searches does not provide specific evidence detailing the role of this compound as a direct mediator of anti-inflammatory responses.

Impact on Specific Immune Cell Subsets and Cytokine Profiles

Based on the available research, there is a lack of specific data on the direct impact of this compound on particular immune cell subsets or its ability to modulate cytokine profiles.

Cancer Pathogenesis and Progression

This compound as a Potential Biomarker in Metastatic Carcinoma

Currently, there is no direct evidence from the conducted searches to suggest that this compound serves as a potential biomarker for metastatic carcinoma. Research into lipidomic biomarkers in cancer is ongoing, but a specific role for this compound has not been established.

Cardiovascular System Involvement

Currently, there is a notable lack of specific research findings detailing the direct role of this compound in ischemic preconditioning and cardioprotection. While the broader class of N-acylethanolamines, to which this compound belongs, has been a subject of investigation in cardiovascular physiology, specific studies focusing on this compound's effects on myocardial ischemic tolerance are not available in the reviewed scientific literature.

Ischemic preconditioning is a powerful endogenous mechanism where brief, non-lethal episodes of ischemia and reperfusion protect the heart from a subsequent, more prolonged ischemic insult. The signaling pathways involved are complex and include the activation of various receptors, ion channels, and protein kinases.

Some related compounds, such as other N-acylethanolamines, have been explored for their cardiovascular effects. For instance, N-oleoylethanolamine has been shown to inhibit lipid peroxidation in cardiac mitochondria. Additionally, the endocannabinoid system, which includes certain N-acylethanolamines like anandamide (B1667382), is known to have complex effects on the cardiovascular system, including roles in vasodilation and cardiac function. However, direct extrapolation of these findings to this compound is not scientifically sound without specific experimental evidence.

A study on ethanolamine, a structural component of this compound, demonstrated a cardioprotective role against ischemia-reperfusion injury through the activation of the STAT-3 signaling pathway. This research, however, focused on ethanolamine itself and not the complete this compound molecule.

Given the absence of direct research, no detailed findings or data tables on the specific mechanisms and effects of this compound in ischemic preconditioning and cardioprotection can be provided at this time. Further investigation is required to elucidate any potential role of this specific compound in the context of myocardial protection.

Research Methodologies and Experimental Models in Adrenoyl Ethanolamine Studies

Analytical Techniques for Adrenoyl-ethanolamine Profiling

The accurate detection and quantification of this compound in biological matrices are predominantly achieved through advanced mass spectrometry-based methods. These techniques offer the high sensitivity and specificity required to measure this and other low-abundance lipid mediators.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for the quantitative analysis of endocannabinoids and related N-acylethanolamines, including this compound. nih.gov This approach combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry. Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry (MS/MS) offers high resolution and mass accuracy, making it a powerful tool for untargeted lipidomics and the comprehensive profiling of metabolites. waters.comresearchgate.net

Methodologies for the analysis of N-acylethanolamines often involve a sample preparation step, such as solid-phase extraction or liquid-liquid extraction, to isolate the lipids from complex biological samples. nih.govdiagenode.com Chromatographic separation is typically achieved using a C18 reversed-phase column. nih.gov The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, monitoring for the specific precursor and product ion transitions of this compound.

Table 1: Representative UPLC/Q-TOF MS/MS Parameters for Lipidomic Analysis

ParameterValue
Chromatography System ACQUITY UPLC® System
Column ACQUITY UPLC BEH C18, 1.7 µm
Mobile Phase A 0.2% formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water
Mobile Phase B 0.2% formic acid and 5 mM ammonium formate in methanol/acetonitrile/MTBE (55:35:10)
Flow Rate 0.45 mL/min
Column Temperature 40°C
Mass Spectrometer Q-Tof Premier
Ionization Mode Negative Electrospray (ESI-)
Capillary Voltage 2.4 kV
Cone Voltage 35 V
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Energy Low CE: 5 eV; High CE: ramp

This table presents a generalized set of parameters that can be adapted for the analysis of N-acylethanolamines like this compound. Specific parameters may vary based on the instrument and the specific requirements of the analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of lipids. nih.gov While less sensitive than mass spectrometry, NMR provides detailed information about the chemical structure of molecules in solution. High-resolution ¹H- and ¹³C-NMR spectroscopy can be used to identify the fatty acid composition of lipids, including the position of double bonds and other functional groups. nih.govcreative-biostructure.com This information is complementary to mass spectrometry data and can be crucial for the unambiguous identification of novel lipid species. Although direct NMR data for this compound is not extensively published, the principles of lipid analysis by NMR are well-established and applicable. nih.govcreative-biostructure.com For instance, ¹H-NMR can rapidly provide information on the ratio of saturated to unsaturated fatty acids, while ¹³C-NMR offers detailed insights into the carbon skeleton of the molecule. nih.govnih.gov

In Vitro Cellular Models

To understand the biological functions of this compound, researchers utilize various in vitro cellular models. These models allow for the investigation of its effects on specific cell types and pathways in a controlled environment.

The human neuroblastoma cell line SH-SY5Y and the mouse hippocampal cell line HT22 are widely used models in neuroscience research. While direct studies on the effects of this compound on these specific cell lines are limited, they are valuable tools for investigating the roles of N-acylethanolamines in neuronal processes. For example, studies have explored the metabolism and signaling of other N-acylethanolamines in neuronal cells, providing a framework for future research on this compound. mdpi.comnih.gov Both SH-SY5Y and HT22 cells are susceptible to oxidative stress, a condition where N-acylethanolamines are known to play protective roles. nih.govresearchgate.netrsc.orgresearchgate.net Therefore, these cell lines are suitable for studying the potential neuroprotective effects of this compound against oxidative damage.

The murine macrophage-like cell line RAW 264.7 is a common model for studying inflammatory processes. mdpi.commdpi.comnih.gov Research has shown that other polyunsaturated fatty acid-derived N-acylethanolamines can modulate the inflammatory response in these cells. For instance, docosahexaenoyl ethanolamide (DHEA), another N-acylethanolamine, has been shown to reduce the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.net Given that this compound is also derived from a polyunsaturated fatty acid, RAW 264.7 cells represent a relevant model to investigate its potential immunomodulatory properties.

Primary skin fibroblasts from patients with genetic disorders are valuable tools for studying the impact of specific gene defects on cellular metabolism. amsterdamumc.nl Lipidomic analysis of fibroblasts from individuals with Zellweger spectrum disorders, a group of genetic conditions affecting lipid metabolism, has revealed characteristic alterations in phospholipid profiles. nih.gov These models can be instrumental in understanding how genetic mutations affect the biosynthesis and metabolism of this compound and other lipids. Furthermore, fibroblasts are used to study cellular senescence, a process linked to aging and age-related diseases, where lipid metabolism is significantly altered. mdpi.comnih.gov Studying this compound in fibroblast models from patients with lipid-related genetic disorders could provide insights into its role in these conditions. mdpi.com

In Vivo Animal Models

The investigation of this compound within the context of cerebral ischemia has utilized rodent models to explore its potential role in the pathophysiological response to stroke. N-acylethanolamines (NAEs), the class of lipid signaling molecules to which this compound belongs, are understood to possess neurotrophic and neuroprotective properties in various models of acute cerebrovascular disorders. Research indicates that the synthesis of NAEs is often upregulated as a response to ischemic events.

One study in a rat model of stroke observed a significant increase—approximately 30-fold—in serum NAE concentrations following the ischemic event, highlighting the dynamic response of this lipid family to cerebral damage. While this study focused on the general class of NAEs, subsequent clinical research has underscored the specific importance of this compound. Findings from human studies suggest that an increase in this compound following an ischemic stroke may represent a self-protective mechanism initiated by the body in response to the injury. Rodent models provide a crucial platform for investigating the mechanistic basis of these observations, allowing researchers to study the temporal profile of this compound elevation post-ischemia and its correlation with infarct volume and neurological outcomes.

Table 1: Findings on N-Acylethanolamines (NAEs) in Rodent Stroke Models

Model OrganismStudy FocusKey FindingReference
RatIschemic StrokeSerum NAE concentration increased approximately 30-fold after stroke.
RodentIschemia/Reperfusion InjuryThe synthesis of NAEs is upregulated in response to ischemia, suggesting they may be neuroprotective.

Genetically modified animal models are pivotal for elucidating the specific biosynthetic and degradation pathways of lipid signaling molecules like this compound. A primary focus in the study of NAEs has been on the enzymes responsible for their synthesis, such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).

Studies using NAPE-PLD knockout (KO) mice have been instrumental. The central hypothesis behind these models is that the deletion of the NAPE-PLD gene should lead to attenuated levels of NAEs. Indeed, lipidomics analysis in a NAPE-PLD KO mouse strain demonstrated that the levels of all six measured NAEs were significantly reduced across various brain regions, although the magnitude of this reduction varied by the fatty acid composition and the specific brain area. While these foundational studies confirmed the role of NAPE-PLD in the biosynthesis of the broader NAE class, specific data detailing the effect of NAPE-PLD deletion on this compound levels were not highlighted in the available literature.

Similarly, extensive searches did not yield specific studies investigating the metabolism or signaling of this compound in fatty acid amide hydrolase knockout (FAAH-KO) models or in models engineered using CRISPR-Cas9 technology. Research in FAAH-KO models has largely concentrated on more abundant NAEs, such as Anandamide (B1667382). Future studies using these genetically modified animals could provide more precise insights into the specific pathways governing this compound levels and its physiological functions.

The broader class of N-acylethanolamines (NAEs) has been shown to exert neurotrophic and neuroprotective effects in a variety of cellular and animal models of neurodegenerative disorders. This suggests a potential role for these lipids in the endogenous response to neuronal injury and degeneration.

However, based on available scientific literature, specific studies focusing on the role or concentration changes of this compound in animal models of specific neurodegenerative diseases, such as Alzheimer's disease or Parkinson's disease, are limited. While general models for these diseases are well-established, including transgenic mouse models that recapitulate aspects of amyloid plaque formation or α-synuclein aggregation, the application of these models to the specific study of this compound has not been extensively reported. The general neuroprotective profile of NAEs provides a strong rationale for future investigations into how this compound metabolism is altered in these models and whether its modulation could offer a therapeutic benefit.

Human Translational Research Approaches

Human translational research, particularly through clinical metabolomics, has provided significant insights into the relevance of this compound in neurological conditions. A key study focused on identifying serum biomarkers for ischemic stroke utilized untargeted metabolomics profiling with UPLC/Q-TOF MS/MS technology to compare patient samples with those of healthy controls.

This research identified 12 metabolites that were significantly altered in the serum of ischemic stroke patients, indicating disruptions in several metabolic pathways, including fatty acid metabolism. Through multiple logistic regression analyses, a panel of three metabolites was identified as having high diagnostic potential. This compound was one of these three key metabolites, alongside uric acid and sphinganine. The combination of these three biomarkers yielded a high degree of accuracy for identifying ischemic stroke cases, with an area under the receiver operating characteristic (ROC) curve of 0.941. This high value indicates excellent discriminative ability. The observed increase in this compound in stroke patients suggests it may be part of an endogenous protective response to cerebral injury.

Table 2: this compound in a Clinical Metabolomics Study of Ischemic Stroke

Patient CohortAnalytical MethodKey FindingStatistical MetricReference
Ischemic Stroke Patients vs. Healthy ControlsUPLC/Q-TOF MS/MSThis compound was identified as a potential serum biomarker for ischemic stroke.Area Under the ROC Curve (AUC) = 0.941 (for a panel including this compound)

The analysis of post-mortem human brain tissue is a critical methodology for understanding the neurochemical changes that occur in various neurological diseases. This approach has been used to investigate the levels of related ethanolamine-containing lipids, such as ethanolamine (B43304) plasmalogens, in the brains of patients with Alzheimer's disease. These studies have revealed significant alterations in certain lipid species, correlating with the severity of cognitive decline.

However, a review of the available scientific literature did not identify specific studies that have measured the concentrations of this compound in post-mortem brain tissue from patients with stroke, neurodegenerative diseases, or other neurological conditions. Such research would be invaluable for determining whether the changes in circulating levels of this compound observed in metabolomics studies are reflective of changes within the central nervous system itself. Future post-mortem tissue analyses could clarify the role of this compound in brain pathology and its potential as a biomarker or therapeutic target.

Pharmacological Modulation and Therapeutic Potential of Adrenoyl Ethanolamine Pathways

Enzyme Inhibitors Targeting Adrenoyl-ethanolamine Metabolism

The endogenous concentration of this compound is tightly regulated by a balance between its biosynthesis and degradation. The enzymes involved in these processes are prime targets for inhibitors that can elevate or decrease the levels of this lipid mediator, thereby amplifying or dampening its signaling pathways.

Fatty Acid Amide Hydrolase (FAAH) is a key intracellular membrane-bound serine hydrolase that serves as the primary enzyme responsible for the degradation of the N-acylethanolamine class of signaling lipids, including this compound. The hydrolysis of this compound by FAAH results in the formation of adrenic acid and ethanolamine (B43304), effectively terminating its signaling activity.

Pharmacological inhibition of FAAH leads to an accumulation of endogenous NAEs. This strategy has been extensively explored to enhance the beneficial effects of these lipids. By blocking FAAH, inhibitors prevent the breakdown of this compound, leading to its increased concentration and prolonged action at its target receptors. A variety of FAAH inhibitors, both reversible and irreversible, have been developed. These compounds, such as the well-studied URB597, have been instrumental in elucidating the physiological roles of NAEs. While much of the research has focused on the effects of FAAH inhibition on anandamide (B1667382) levels, the mechanism directly applies to other NAEs like this compound.

Table 1: Selected FAAH Inhibitors and their Characteristics

Inhibitor Type Notes
URB597 Irreversible A carbamate-based inhibitor that has been widely used in preclinical studies to elevate endocannabinoid levels.
OL-135 Reversible A potent and selective reversible inhibitor used in research to study the effects of transient FAAH inhibition.

| JZL195 | Dual FAAH/MAGL Inhibitor | An irreversible inhibitor that blocks both major endocannabinoid degrading enzymes, leading to simultaneous elevation of NAEs and 2-AG. researchgate.net |

Monoacylglycerol lipase (MAGL) is another crucial serine hydrolase involved in the endocannabinoid system. However, its primary role is the degradation of 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid in the brain. Genetic and pharmacological studies have demonstrated that MAGL is responsible for approximately 85% of 2-AG hydrolysis in the nervous system.

In contrast, the degradation of N-acylethanolamines like this compound is predominantly carried out by FAAH. While FAAH can hydrolyze 2-AG to some extent, MAGL does not play a significant role in the metabolism of this compound. Therefore, selective MAGL inhibitors, such as JZL184, effectively increase brain levels of 2-AG without altering the concentrations of this compound or other NAEs. researchgate.net This enzymatic specificity allows for the distinct pharmacological modulation of the 2-AG and NAE signaling pathways. Dual inhibition of both FAAH and MAGL results in a broader elevation of endocannabinoid signaling that more closely mimics the effects of direct cannabinoid receptor agonists. researchgate.net

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is a critical enzyme in the biosynthesis of this compound. ACSL4 activates long-chain polyunsaturated fatty acids (PUFAs) by converting them into their corresponding fatty acyl-CoA esters. This enzyme shows a distinct preference for specific PUFAs, including adrenic acid (AdA), the direct precursor of this compound. nih.gov The conversion of adrenic acid to adrenoyl-CoA is an essential step that precedes its incorporation into N-acyl-phosphatidylethanolamine (NAPE) and subsequent release as this compound.

By targeting ACSL4, it is possible to modulate the synthetic pathway of this compound. Inhibition of ACSL4 enzymatic activity would be expected to reduce the available pool of adrenoyl-CoA, thereby decreasing the production of this compound. This approach offers a way to investigate the physiological roles of this specific NAE by depleting its endogenous levels. Certain thiazolidinedione compounds, such as rosiglitazone, have been identified as inhibitors of ACSL4 activity, providing pharmacological tools to explore this pathway. nih.govwindows.net

Table 2: Research Findings on ACSL4 Inhibition

Inhibitor Finding Implication for this compound
Rosiglitazone Inhibits ACSL4 enzymatic activity through a PPAR-γ–independent mechanism. nih.gov May reduce the biosynthesis of this compound by limiting the availability of its precursor, adrenoyl-CoA.
Triacsin C A general inhibitor of long-chain acyl-CoA synthetases. Can be used experimentally to broadly inhibit the synthesis of various fatty acyl-CoAs, including adrenoyl-CoA.

| Genetic Knockout of ACSL4 | Leads to a significant decrease in cellular lipids containing adrenic acid (AdA). windows.net | Demonstrates the essential role of ACSL4 in processing the fatty acid precursor to this compound. |

Receptor-Targeted Ligands and Modulators

This compound exerts its biological functions by interacting with specific receptor proteins. Developing ligands that can act as agonists (activators) or antagonists (blockers) at these receptors is a fundamental strategy for pharmacological modulation of its pathways.

The primary targets for many N-acylethanolamines are the cannabinoid receptors, CB1 and CB2. These G-protein-coupled receptors are central components of the endocannabinoid system. This compound, also known as N-docosatetraenoyl ethanolamine, is recognized as an endogenous cannabinoid ligand. windows.net

Its interaction with cannabinoid receptors is of significant interest for understanding its pharmacological profile. Binding affinity studies are used to determine the strength of the interaction between a ligand like this compound and the receptors, typically reported as a Ki value (inhibition constant). A lower Ki value indicates a higher binding affinity. Available data suggests that this compound has a relatively low affinity for the CB1 receptor but a more notable affinity for the CB2 receptor, although it is still significantly lower than that of classic cannabinoids. This profile suggests that at physiological concentrations, its direct effects via cannabinoid receptors may be selective or less pronounced compared to other endocannabinoids like anandamide or 2-AG.

Table 3: Binding Affinity of this compound at Cannabinoid Receptors

Compound Receptor Binding Affinity (Ki)
This compound CB1 > 10 µM

| This compound | CB2 | 58.3 - 472 nM |

Data sourced from Tocris Bioscience. windows.net

Beyond the classical cannabinoid receptors, this compound and other NAEs are known to interact with various ion channels, including members of the Transient Receptor Potential (TRP) family. The TRPV1 channel, often referred to as the capsaicin (B1668287) receptor, is a well-established target for anandamide. NAEs can act as endogenous agonists at TRPV1, contributing to sensory signaling, particularly in the context of pain and inflammation.

Lipid-Based Therapeutic Strategies

The modulation of pathways involving this compound and its parent phospholipids (B1166683), particularly Adrenoyl-containing phosphatidylethanolamines (Ad-PE), represents a promising frontier in therapeutic development. Given the central role of these lipids in processes like ferroptosis, strategies aimed at altering their synthesis, incorporation into membranes, and subsequent peroxidation are of significant interest. These approaches primarily fall into two categories: supplementing with precursors to bolster beneficial lipid species and inhibiting the oxidative pathways that lead to cell death.

Exogenous Supplementation of Plasmalogen Precursors

Plasmalogens are a unique class of phospholipids characterized by a vinyl-ether bond at the sn-1 position, which imparts significant antioxidant properties. Deficiencies in plasmalogens have been linked to various neurodegenerative conditions. Plasmalogen replacement therapy (PRT) is a strategy that aims to restore the levels of these critical lipids, often through oral administration of their precursors. nih.govnih.gov This approach is considered a type of membrane lipid replacement therapy. nih.gov

Research has focused on synthetic plasmalogen precursors, such as 1-O-alkyl-2,3-diacylglycerol (ADG) and 1-O-alkyl-2-acylglycerol (AAG), which can be enriched with specific beneficial fatty acids like docosahexaenoic acid (DHA). nih.govscispace.com When administered, these precursors are processed by cellular machinery, leading to an increase in circulating and tissue plasmalogen levels. nih.govnih.gov This strategy has shown potential in preclinical and clinical settings for improving outcomes in conditions with plasmalogen deficiencies. nih.govnih.gov

Studies have demonstrated that supplementation with these precursors can lead to tangible benefits. For instance, in cognitively impaired individuals, administration of a DHA-containing plasmalogen precursor was shown to elevate blood plasmalogen levels significantly. nih.gov This increase was associated with improvements in cognitive function and a reduction in inflammation markers like C-Reactive Protein (CRP) in a subset of patients. nih.gov In animal models of neurodegeneration, these precursors have been shown to be neuroprotective. nih.govscispace.com Similarly, in models of Rhizomelic Chondrodysplasia Punctata (RCDP), a genetic disorder with impaired plasmalogen synthesis, precursors like 1-O-octadecyl-sn-glycerol were able to increase ethanolamine plasmalogen levels and normalize cardiac and nerve conduction. nih.gov

Precursor CompoundModel/Study PopulationKey FindingsReference
DHA-containing 1-O-alkyl-2,3-diacylglycerol (DHA-ADG)Cognitively impaired personsElevated blood ethanolamine plasmalogen levels; Associated with improved cognitive scores and reduced C-Reactive Protein. nih.gov
1-O-octadecyl-sn-glycerol (OG)Animal models of Rhizomelic Chondrodysplasia Punctata (RCDP)Increased ethanolamine plasmalogen levels; Normalized cardiac impulse and nerve conduction. nih.gov
Purified ethanolamine plasmalogensAnimal models of neurodegenerationReduced neuroinflammation and neuronal apoptosis; Improved memory and learning. nih.govscispace.com

Novel Anti-Ferroptotic Agents (e.g., Liproxstatin-1, Alliin)

Ferroptosis is a form of regulated cell death driven by iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), within phosphatidylethanolamines (PE). acs.orgovid.com The incorporation of AdA into PE is a critical step, facilitated by the enzyme Acyl-CoA synthetase long-chain family member 4 (ACSL4). frontiersin.orgresearchgate.netnih.gov Subsequently, these Ad-PE molecules can be oxidized by lipoxygenases (LOX), generating lipid hydroperoxides that act as death signals. acs.orgresearchgate.net Therefore, agents that can interrupt this process are considered potent anti-ferroptotic therapies.

Liproxstatin-1 is a potent synthetic inhibitor of ferroptosis. nih.govglpbio.com Its primary mechanism of action is as a radical-trapping antioxidant (RTA). acs.orgnih.govhelmholtz-munich.de Liproxstatin-1 localizes to cellular membranes where it intercepts and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that executes ferroptotic cell death. acs.orgglpbio.comnih.gov Studies have shown that Liproxstatin-1 is more effective at inhibiting ferroptosis than other antioxidants like vitamin E, and its action is independent of LOX inhibition. helmholtz-munich.de In various models of disease, including subarachnoid hemorrhage and ischemia-reperfusion injury, Liproxstatin-1 has been shown to mitigate cell death, reduce neuroinflammation, and preserve organ function by preventing lipid peroxidation. nih.govnih.gov

Alliin , a sulfur-containing compound derived from garlic, has recently been identified as a neuroprotective agent that functions by attenuating ferroptosis. nih.gov Its mechanism involves the direct inhibition of 15-lipoxygenase (ALOX15), an enzyme responsible for oxidizing PUFA-containing phospholipids like Ad-PE. nih.gov By downregulating ALOX15 expression, alliin prevents the formation of the lipid hydroperoxides that trigger cell death. In both in vitro and in vivo models of intracerebral hemorrhage, alliin was shown to inhibit ferroptosis, alleviate neurological deficits, and reduce pathological damage. nih.gov

AgentMechanism of ActionTarget PathwayTherapeutic EffectReference
Liproxstatin-1Radical-Trapping Antioxidant (RTA)Inhibits lipid peroxidation chain reactions in membranes.Prevents ferroptotic cell death; neuroprotective; reduces inflammation. acs.orgnih.govnih.gov
AlliinInhibitor of 15-lipoxygenase (ALOX15)Prevents the enzymatic oxidation of PUFA-PEs.Attenuates ferroptosis; neuroprotective in intracerebral hemorrhage models. nih.gov

Drug Repurposing and Combination Therapies

Modulating this compound pathways can also be achieved by repurposing existing drugs and through strategic combination therapies. This approach leverages known safety profiles and mechanisms of action to accelerate the development of new treatments.

Drug Repurposing involves identifying new therapeutic uses for approved drugs. Several drugs have been found to incidentally target key enzymes in PE synthesis or ferroptosis.

Meclizine : This widely available anti-motion sickness drug has been repurposed as an inhibitor of CTP:phosphoethanolamine cytidylyltransferase (PCYT2), a rate-limiting enzyme in the CDP-ethanolamine pathway for PE synthesis. nih.govnih.govresearchgate.net By inhibiting this pathway, meclizine can modulate the cellular pool of PE, which has been explored as a potential anti-cancer strategy. nih.gov

ACSL4 Inhibitors : The enzyme ACSL4 is crucial for sensitizing cells to ferroptosis by incorporating AdA and AA into PE. Screening of FDA-approved drug libraries has identified several compounds that inhibit ACSL4. The antifungal agent sertaconazole was found to be a highly potent ACSL4 inhibitor, significantly reducing lipid peroxidation and ferroptosis. nih.govovid.com Other repurposed drugs targeting ACSL4 include the antidiabetic drug rosiglitazone and the newly identified inhibitor PRGL493 . nih.govnih.gov

Radical-Trapping Antioxidants : A variety of other approved drugs, including promethazine , rifampicin , and carvedilol , have been shown to possess anti-ferroptotic activity by functioning as scavengers of lipid peroxyl radicals. nih.govresearchgate.net

Combination Therapies aim to enhance therapeutic efficacy by targeting multiple pathways simultaneously.

Metabolic Targeting : One strategy combines the inhibition of glycolysis with the modulation of PE synthesis. For instance, the glycolysis inhibitor PFK158 can render cancer cells more reliant on mitochondrial energy production, making them more vulnerable to the cytotoxic effects of meclizine, which disrupts both PE synthesis and mitochondrial respiration. nih.gov

Chemotherapy and Ferroptosis Induction : Combining conventional chemotherapies with ferroptosis inducers is another promising approach. Drugs like cisplatin can deplete glutathione, thereby impairing the function of the anti-ferroptotic enzyme GPX4 and sensitizing tumor cells to ferroptosis. researchgate.net This creates a synergistic effect that can overcome drug resistance.

Radiotherapy and Ferroptosis : Ionizing radiation used in radiotherapy can induce ferroptosis by generating reactive oxygen species and promoting lipid peroxidation. nih.govnih.gov Combining radiotherapy with drugs that either induce or inhibit ferroptosis (depending on the therapeutic goal) is being explored to enhance tumor cell killing or protect healthy tissue. nih.govmdpi.com

StrategyDrug/Agent(s)MechanismTherapeutic RationaleReference
Drug RepurposingMeclizineInhibits PCYT2 in the PE synthesis pathway.Modulates PE homeostasis for anti-cancer effects. nih.govnih.gov
Drug RepurposingSertaconazole, RosiglitazoneInhibits ACSL4, preventing incorporation of AdA/AA into PE.Reduces cellular susceptibility to ferroptosis. nih.govovid.comnih.gov
Combination TherapyMeclizine + PFK158 (Glycolysis inhibitor)Creates metabolic vulnerability in cancer cells.Synergistic cytotoxicity by targeting two energy pathways. nih.gov
Combination TherapyCisplatin + Ferroptosis Inducer (e.g., Erastin)Cisplatin depletes GSH, enhancing ferroptosis.Overcomes chemotherapy resistance in cancer. researchgate.net

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Pathways and Enzymes

The biosynthesis and degradation of N-acylethanolamines (NAEs) are complex processes involving multiple enzymatic pathways. While the canonical pathway for NAE formation involves N-acyltransferase (NAT) and N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), recent studies have highlighted the existence of alternative routes. nih.govnih.gov Future research will focus on identifying and characterizing the specific enzymes that preferentially synthesize Adrenoyl-ethanolamine from its precursor, N-adrenoyl-phosphatidylethanolamine. Given that this compound is a polyunsaturated NAE, enzymes that show preference for polyunsaturated acyl chains, such as certain isoforms of phospholipase A and acyltransferases (PLAATs), are of particular interest. mdpi.com

On the degradation side, while fatty acid amide hydrolase (FAAH) is a primary catabolic enzyme for many NAEs, the role of other hydrolases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), in regulating this compound levels is an area ripe for investigation. nih.gov A significant emerging research direction is the study of the oxygenation of polyunsaturated NAEs by cyclooxygenase and lipoxygenase enzymes. This process can lead to the formation of a new class of bioactive lipids known as NAE-oxylipins, and elucidating this metabolic pathway for this compound could reveal novel signaling molecules with unique biological activities. nih.gov

Enzyme ClassPotential Role in this compound MetabolismResearch Focus
N-Acyltransferases (NATs) Catalyze the formation of the precursor N-adrenoyl-phosphatidylethanolamine (NAPE).Identifying specific NATs or PLAATs with preference for adrenic acid. mdpi.com
Phospholipases Hydrolyze NAPE to release this compound (e.g., NAPE-PLD).Characterizing the contribution of different phospholipases in various tissues. nih.gov
Hydrolases (FAAH, NAAA) Degrade this compound to terminate its signaling.Determining the relative contributions of FAAH vs. NAAA to this compound catabolism. nih.gov
Oxygenases (COX, LOX) Convert this compound into novel oxylipin derivatives.Discovering and characterizing the structure and function of this compound-derived oxylipins. nih.gov

Comprehensive Mechanistic Studies of this compound Signaling Networks

NAEs exert their effects by interacting with a variety of protein targets, including G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. core.ac.ukamsterdamumc.nl A primary goal for future research is to deconstruct the specific signaling network of this compound. While other NAEs are known to target cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs), the precise receptor pharmacology of this compound remains largely uncharacterized. researchgate.netresearchgate.net

Comprehensive studies are needed to screen this compound against a wide panel of receptors to identify its primary and secondary targets. This will involve binding assays, functional assays, and downstream signaling pathway analysis to understand how it modulates cellular function. Investigating its role as a neuromodulator, particularly its influence on major neurotransmitter systems like the dopaminergic system, is another critical avenue. nih.gov Understanding these mechanisms is essential to connect the presence of this compound in specific tissues to its physiological or pathophysiological effects.

Advanced Biomarker Discovery and Validation for Disease Diagnosis and Prognosis

Alterations in the levels of NAEs have been linked to various pathological conditions, including metabolic, inflammatory, and neurological disorders. This has positioned them as promising candidates for biomarkers. nih.gov Future efforts will involve validating this compound as a potential biomarker for specific diseases. This requires the development of robust, standardized analytical methods for its accurate quantification in accessible biological matrices like plasma and cerebrospinal fluid. nih.gov

Longitudinal studies are needed to correlate changes in this compound levels with disease onset, progression, and response to treatment. For instance, investigating its concentration, alongside other NAEs, could provide a specific lipid profile or ratio indicative of metabolic health or disease. nih.gov The potential link between its precursor, ethanolamine (B43304), and lipid accumulation also suggests that this compound could be a marker in disorders characterized by dysregulated lipid metabolism. researchgate.net

Potential Disease AreaRationale for Biomarker InvestigationFuture Research Approach
Metabolic Syndrome NAE profiles are altered in obesity and dysmetabolism. nih.govCorrelating plasma this compound levels and ratios with BMI, insulin (B600854) resistance, and lipid panels.
Neuroinflammatory Disorders Polyunsaturated fatty acids and their derivatives play key roles in inflammation and its resolution.Measuring this compound in CSF of patients with conditions like multiple sclerosis or Alzheimer's disease.
Neurological Function Other polyunsaturated NAEs are crucial for neurogenesis and synaptic function. nih.govAssessing levels in relation to cognitive function and psychiatric disorders.

Development of Novel Pharmacological Probes and Therapeutic Modalities

A deeper understanding of this compound's function will be accelerated by the development of specialized chemical tools. The creation of novel pharmacological probes, such as selective agonists, antagonists, or activity-based probes, is a high priority. rsc.org Activity-based probes, for example, can help identify and characterize the enzymes that metabolize this compound in a native cellular context. nih.gov Furthermore, synthetic bifunctional probes designed from the structure of this compound could be used to identify its direct protein binding partners through affinity purification and proteomic analysis. acs.org

From a therapeutic perspective, modulating the signaling of this compound holds potential. This could be achieved by developing selective inhibitors of its primary degradation enzymes, which would elevate its endogenous levels and enhance its biological actions. This strategy has shown promise for other NAEs in treating pain and inflammation. grantome.comnih.gov Conversely, in diseases where this compound signaling is excessive, selective receptor antagonists could be developed as a therapeutic modality.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully grasp the biological significance of this compound, a systems-level approach is necessary. The integration of multi-omics data—including lipidomics, proteomics, transcriptomics, and genomics—will provide a holistic view of its role. nih.gov Lipidomics can precisely quantify this compound and related lipids across different conditions, while proteomics can identify the proteins and pathways it modulates. creative-proteomics.com

By combining these datasets, researchers can construct comprehensive molecular networks to reveal previously unknown connections between this compound signaling and cellular processes. For example, integrated lipidomic-proteomic analyses have successfully identified early blood-based changes preceding psychotic experiences and dementia, highlighting the power of this approach to uncover novel disease mechanisms and biomarkers. nih.govnih.gov Applying this strategy to this compound will be crucial for moving beyond single-pathway analysis to a true systems-level understanding of its function.

Exploration of this compound's Role as a Neurotransmitter and in Neurotransmission

While classical neurotransmitters are stored in vesicles and released at the synapse, NAEs are generally considered lipid neuromodulators that are synthesized "on-demand" from membrane precursors to modulate synaptic activity. nih.gov A significant future direction is to precisely define the role of this compound within the central nervous system. Research on other polyunsaturated NAEs, such as N-docosahexaenoylethanolamine (DHEA), also known as synaptamide, has shown their importance in promoting neurogenesis and synaptogenesis. nih.govwikipedia.org

Investigating whether this compound shares these properties is a logical next step. This will involve studies using primary neuronal cultures and animal models to examine its effects on synaptic plasticity, neuronal excitability, and neurotransmitter release. Given that the ethanolamine moiety itself can influence the central nervous system and cross the blood-brain barrier, understanding the complete neurological profile of the intact this compound molecule is a key objective for future neuroscience research. nih.govmdpi.com

Q & A

Q. What strategies mitigate biases in this compound’s preclinical research?

  • Methodological Answer : Implement blinding during data collection and analysis. Use randomized animal allocation to treatment groups. Pre-register study protocols on platforms like Open Science Framework to reduce outcome reporting bias .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in this compound studies involving animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for reporting in vivo experiments. Obtain approval from institutional animal care committees (IACUC). Minimize sample sizes via power analysis and prioritize humane endpoints .

Q. What are the best practices for citing conflicting data in this compound literature reviews?

  • Methodological Answer : Use citation matrices to juxtapose contradictory findings. Critically appraise methodologies (e.g., sample purity, assay sensitivity) to identify root causes of discrepancies. Cite primary sources over review articles to maintain traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.